

Hpk1-IN-21 Demonstrates High Specificity in Kinase Profiling Assays

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Compound of Interest

Compound Name: Hpk1-IN-21

Cat. No.: B12410474

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Hpk1-IN-21, a spiro-azaindoline compound, exhibits potent and highly selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a promising target in cancer immunotherapy. Kinase profiling studies reveal minimal off-target activity, positioning **Hpk1-IN-21** as a precise tool for investigating HPK1 biology and a strong candidate for further therapeutic development.

Hpk1-IN-21 is a potent inhibitor of HPK1 with a reported K_i of 0.8 nM.^[1] Its specificity has been rigorously evaluated against a broad panel of kinases, demonstrating a highly selective inhibition profile. This guide provides a comparative overview of **Hpk1-IN-21**'s kinase specificity, supported by experimental data and detailed protocols.

Comparative Kinase Inhibition Profile

To assess its selectivity, **Hpk1-IN-21** was profiled against a panel of kinases. The following table summarizes the inhibitory activity of **Hpk1-IN-21** and a comparator compound against HPK1 and other select kinases.

Kinase	Hpk1-IN-21 (Compound 25) K_i (nM)	Comparator (Compound 1) K_i (nM)
HPK1	0.8	0.4
ABL1	>10000	<0.51
LCK	1900	24

Data sourced from "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)"[2][3]

As the data indicates, while both compounds are potent inhibitors of HPK1, **Hpk1-IN-21** (referred to as compound 25 in the source literature) demonstrates significantly improved selectivity against ABL1 and LCK kinases compared to the initial hit compound (compound 1). [3] This high degree of selectivity is crucial for minimizing potential off-target effects and associated toxicities in a therapeutic setting.

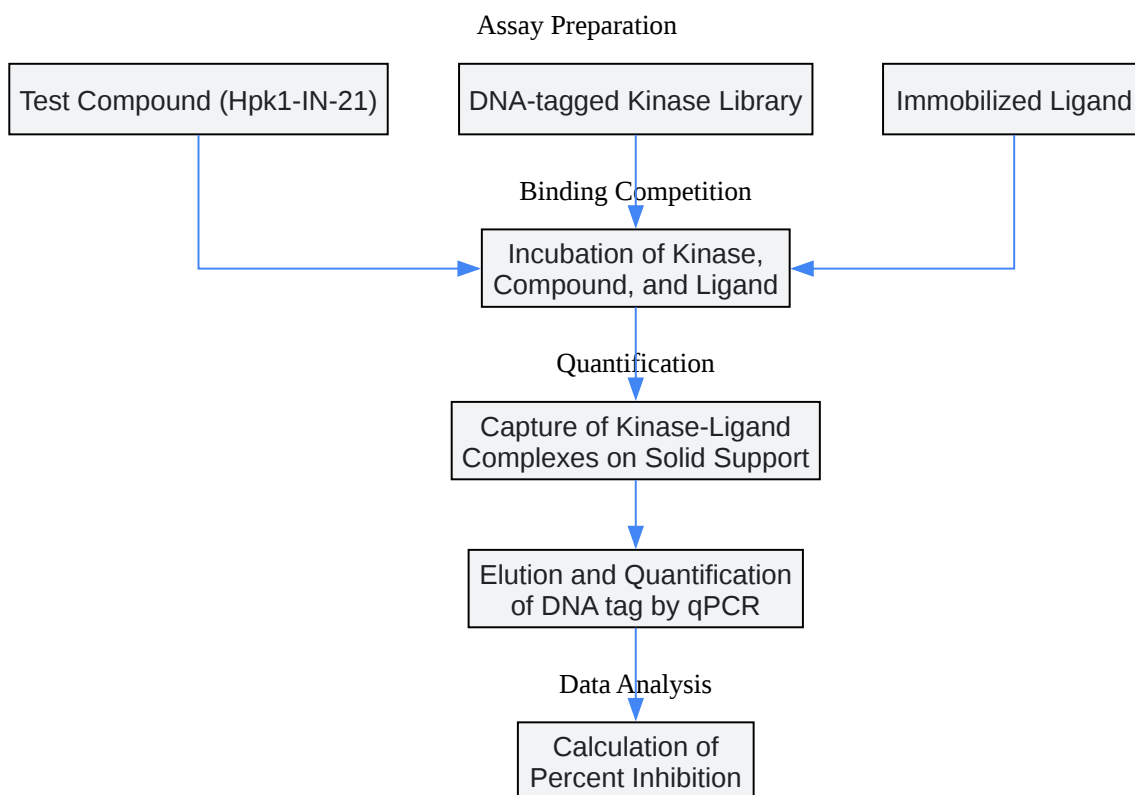
Experimental Protocols

The kinase inhibition data presented was generated using established biochemical assays. Below are detailed methodologies for typical kinase profiling experiments.

KINOMEscan™ Kinase Profiling

This method is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases.

Experimental Workflow:



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KINOMEScan™ Experimental Workflow

Protocol:

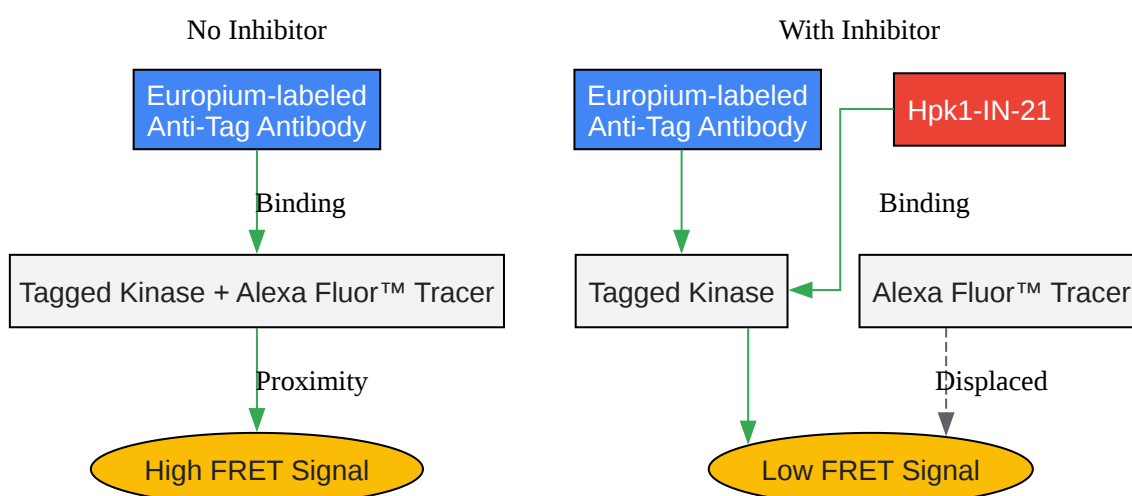
- **Compound Preparation:** The test compound (e.g., **Hpk1-IN-21**) is prepared at a specified concentration, typically in DMSO.
- **Assay Plate Preparation:** A library of DNA-tagged human kinases is arrayed in microtiter plates.

- **Competition Assay:** The test compound and an immobilized, active-site directed ligand are added to the kinase-containing wells. The compound and the immobilized ligand compete for binding to the kinase active site.
- **Capture and Washing:** Kinase-ligand complexes are captured on a solid support. Unbound components are washed away.
- **Elution and Quantification:** The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).
- **Data Analysis:** The amount of kinase captured in the presence of the test compound is compared to a DMSO control to determine the percent inhibition.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to the kinase active site.

Signaling Pathway:



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LanthaScreen™ Assay Principle

Protocol:

- **Reagent Preparation:** Prepare solutions of the tagged kinase, a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor™-labeled kinase tracer.
- **Compound Addition:** Serially dilute the test compound (**Hpk1-IN-21**) in the assay buffer and add to the wells of a microtiter plate.
- **Kinase/Antibody Addition:** Add the pre-mixed kinase and Eu-labeled antibody solution to the wells.
- **Tracer Addition:** Add the Alexa Fluor™-labeled tracer to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
- **Signal Detection:** Measure the TR-FRET signal (emission at 665 nm and 615 nm) using a suitable plate reader.
- **Data Analysis:** The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound, from which IC50 values can be determined.

Conclusion

The comprehensive kinase profiling of **Hpk1-IN-21** confirms its high degree of specificity for HPK1. Its minimal interaction with other kinases, particularly those with related functions or structures, underscores its value as a selective chemical probe and a promising therapeutic candidate. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify and expand upon these findings.

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